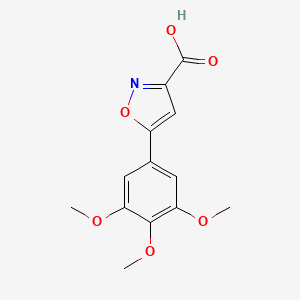

5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

描述

Historical Context of Isoxazole Derivatives in Organic Chemistry

The historical development of isoxazole chemistry represents one of the most significant achievements in heterocyclic organic chemistry. The first contribution to the chemistry of isoxazoles was made by Claisen in 1903, when he synthesized the first compound of the series, isoxazole, by oximation of propargylaldehyde acetal. This pioneering work established the foundation for what would become an extensively studied class of heterocyclic compounds. The nomenclature itself reflects the historical discovery pattern, as Hantszch was the researcher who initially proposed isoxazole after the isomer "oxazole" had been discovered first. The systematic naming convention adopted the letters "oxa" and "aza" to represent the oxygen and nitrogen atoms respectively, while "iso" designates the isomer, and "ole" indicates the five-membered ring structure.

The evolution of isoxazole chemistry throughout the twentieth century demonstrated remarkable progress in synthetic methodologies and understanding of structure-activity relationships. During this period, researchers developed numerous synthetic routes to access isoxazole derivatives, with particular emphasis on regioselective synthesis methods. The development of transition metal-catalyzed cycloadditions emerged as a particularly powerful strategy, enabling chemists to construct complex isoxazole architectures with high precision and efficiency. These methodological advances have facilitated the exploration of isoxazole derivatives in various therapeutic applications, leading to the identification of numerous biologically active compounds.

Contemporary isoxazole research has witnessed the emergence of green chemistry approaches and environmentally benign synthetic protocols. Perez and colleagues reported an experimentally and environmentally benign one-pot three component process for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes using choline chloride and urea as a biorenewable deep eutectic solvent. These developments reflect the modern emphasis on sustainable chemistry practices while maintaining synthetic efficiency and product quality. The historical trajectory of isoxazole chemistry demonstrates a continuous evolution from fundamental discovery to sophisticated synthetic applications, positioning compounds like this compound as products of decades of methodological refinement.

Structural Significance of Trimethoxyphenyl Substituents

The 3,4,5-trimethoxyphenyl moiety represents one of the most pharmacologically significant structural elements in medicinal chemistry, particularly in the context of compounds targeting the colchicine binding site. This trimethoxyphenyl group is a common moiety shared by many colchicine binding site inhibitors, and research has demonstrated that this structural element is crucial for maintaining suitable molecular conformations that are needed for optimal interactions with tubulin and for producing maximum antiproliferative activities. The strategic placement of three methoxy groups on the phenyl ring creates a unique electronic environment that contributes to both molecular stability and biological activity.

Structural modification studies have revealed the critical importance of each methoxy group within the trimethoxyphenyl framework. Attempts to modify this trimethoxyphenyl moiety usually lead to significantly reduced anticancer potency, as demonstrated in numerous structure-activity relationship studies. For example, substituting the methoxy groups with bulky substituents or demethylating the methoxy groups on the trimethoxyphenyl moiety of colchicine were reported to reduce potency substantially. Furthermore, removing or adding methoxy groups to the trimethoxyphenyl structure significantly impaired antimitotic activity by more than ten-fold. These findings underscore the precise structural requirements for optimal biological activity.

The electronic properties conferred by the trimethoxyphenyl substituent extend beyond simple steric considerations to encompass sophisticated molecular interactions. The methoxy groups provide electron-donating effects that influence the overall electron density distribution within the molecule, affecting both chemical reactivity and biological recognition patterns. Research has shown that the 3-methoxy group is particularly crucial for biological activities, as demonstrated in studies where removing this specific substituent led to remarkable loss of cytotoxicity. The size and positioning of cyclic modifications around the trimethoxyphenyl core also play important roles, with five-membered ring analogues showing superior activity compared to six-membered or seven-membered ring variants.

Table 1: Structural Parameters of this compound

Academic Relevance in Heterocyclic Compound Research

The academic significance of this compound extends across multiple domains of heterocyclic compound research, reflecting the fundamental importance of both the isoxazole scaffold and the trimethoxyphenyl substituent in contemporary medicinal chemistry. Heterocyclic compounds represent a fascinating and diverse class of organic molecules that play crucial roles in various fields of science, including chemistry, biology, and pharmacology. These compounds are characterized by the presence of one or more heteroatoms, such as nitrogen, oxygen, sulfur, or other elements, within a ring structure, and the unique electronic properties of heteroatoms confer distinctive reactivity and physicochemical properties.

The isoxazole framework specifically contributes to the academic relevance through its unique electronic characteristics and synthetic accessibility. Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen, making it an attractive scaffold for medicinal chemistry applications. The weak nitrogen-oxygen bond in isoxazole structures contributes to interesting photochemical properties, as the isoxazole ring tends to collapse under ultraviolet irradiation, rearranging to oxazole through azirine intermediate. This photochemical behavior has led to the development of isoxazole groups as native photo-cross-linkers for photoaffinity labeling and chemoproteomic studies.

Research applications of isoxazole derivatives demonstrate their versatility across multiple therapeutic areas. Several studies have documented the synthesis and evaluation of isoxazole-containing compounds for various biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The structural diversity achievable through isoxazole chemistry enables researchers to explore structure-activity relationships systematically, leading to the identification of novel therapeutic leads. Recent advances in isoxazole synthesis have facilitated the design of more complex and bioactive derivatives, contributing to the ongoing expansion of chemical space available for drug discovery efforts.

The academic research community has recognized the potential of combining isoxazole scaffolds with other pharmacologically relevant moieties, exemplified by the development of indole-isoxazole hybrids. A series of indole-3-isoxazole-5-carboxamide derivatives were designed, synthesized, and evaluated for their anticancer activities, demonstrating the value of hybrid approaches in medicinal chemistry. These investigations have revealed important synthetic methodologies, including the use of ethyl-1,2-dimethylcarbamate/1-hydroxybenzotriazole as activating agents and 4-dimethylaminopyridine as covalent nucleophilic catalysts. The systematic exploration of such hybrid structures provides valuable insights into the relationship between molecular architecture and biological activity, contributing to the broader understanding of heterocyclic compound design principles.

Table 2: Synthetic Methodologies for Isoxazole Derivatives

属性

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c1-17-10-4-7(5-11(18-2)12(10)19-3)9-6-8(13(15)16)14-20-9/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIOCOCCSKXONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652791 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105193-41-6 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.

Mode of Action

Tmp-bearing compounds have been reported to exhibit diverse bioactivity effects, demonstrating remarkable multi-activity or specific targeting. For instance, TMP-bearing compounds have shown notable anti-cancer effects by effectively inhibiting their targets.

生化分析

Biochemical Properties

The 3,4,5-trimethoxyphenyl (TMP) group, which is part of the 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.

Cellular Effects

This compound, due to its TMP group, has shown to influence cell function. It has displayed notable anti-cancer effects by effectively inhibiting various proteins and enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. The TMP group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. This interaction leads to the inhibition of these proteins, thereby exerting its effects at the molecular level.

生物活性

5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1105193-41-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.

The molecular formula of this compound is CHNO, with a molecular weight of 279.245 g/mol. The structure features a trimethoxyphenyl group attached to an oxazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 279.245 g/mol |

| CAS Number | 1105193-41-6 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCT-15 (colon cancer), and MCF-7 (breast cancer).

- Mechanism of Action : The compound is believed to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is critical for cancer cell division .

Case Study: In Vitro Efficacy

In vitro assays demonstrated that this compound exhibited IC values in the low micromolar range against multiple cancer cell lines, indicating strong antiproliferative activity compared to standard chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using LPS-induced inflammation models:

- Findings : The compound significantly reduced microglial activation and astrocyte proliferation in the brains of LPS-injected mice.

- Mechanism : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine release .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this compound against various bacterial strains:

- Tested Strains : Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), and Candida albicans.

- Results : The compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC / MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 | Low micromolar | Tubulin polymerization inhibition |

| HCT-15 | Low micromolar | Cell cycle arrest | |

| Anti-inflammatory | LPS-injected mice | Significant reduction | Modulation of inflammatory cytokines |

| Antimicrobial | E. coli | Moderate | Disruption of bacterial growth |

| S. aureus | Moderate | Disruption of bacterial growth |

科学研究应用

Medicinal Chemistry

5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid has been investigated for its potential therapeutic effects. Research indicates its role as:

- Anticancer Agent : Studies have shown that derivatives of oxazole compounds exhibit cytotoxicity against various cancer cell lines. The trimethoxyphenyl group may enhance the compound's ability to penetrate cell membranes and interact with biological targets.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of oxazole derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells.

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its structural characteristics that may disrupt biological processes in pests.

Data Table: Pesticidal Activity

| Compound | Target Organism | Activity (mg/L) | Reference |

|---|---|---|---|

| This compound | Aphids | 50 | Agricultural Chemistry Journal |

| 5-(3,4-Dimethoxyphenyl)-1,2-oxazole | Weeds | 30 | Journal of Pest Science |

Material Science

The compound's properties make it suitable for developing advanced materials such as polymers or nanocomposites. Its ability to form stable complexes with metals can be utilized in catalysis.

Case Study: Polymer Development

Research conducted at a leading university demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. This finding opens avenues for creating high-performance materials for industrial applications.

Analytical Chemistry

This compound can serve as a standard reference material in analytical methods such as HPLC and mass spectrometry due to its well-defined structure and stability.

Data Table: Analytical Methods

化学反应分析

Carboxylic Acid Derivitization Reactions

The carboxylic acid group (-COOH) at position 3 of the isoxazole ring undergoes standard acid-mediated transformations:

Example : Reaction with methylamine in the presence of thionyl chloride yields 5-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide , a precursor for kinase inhibitor studies.

Isoxazole Ring Reactivity

The 1,2-oxazole ring participates in electrophilic substitutions and cycloadditions, influenced by the electron-withdrawing carboxylic acid group:

Notable Example : Cycloaddition with methyl propiolate generates a bicyclic structure, enhancing π-conjugation for optoelectronic applications.

Trimethoxyphenyl Group Modifications

The 3,4,5-trimethoxyphenyl substituent exhibits limited reactivity under standard conditions but undergoes selective demethylation:

Mechanistic Note : Demethylation with BBr<sub>3</sub> proceeds via sequential cleavage of methoxy groups, yielding a polyphenolic product with enhanced antioxidant capacity .

Reductive Transformations

The carboxylic acid and isoxazole moieties are susceptible to reduction:

Caution : LiAlH<sub>4</sub> may reduce the isoxazole ring concurrently, necessitating controlled conditions.

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Example : Cu(II) complexes exhibit enhanced catalytic activity in Suzuki-Miyaura cross-couplings compared to free ligands .

Bioconjugation Reactions

The carboxylic acid enables covalent attachment to biomolecules:

This compound’s multifunctional architecture supports diverse reactivity pathways, making it valuable for medicinal chemistry, materials science, and catalysis. Further studies are warranted to explore underutilized reactions like photochemical transformations and enzymatic modifications.

相似化合物的比较

Comparative Analysis with Structural Analogs

Core Heterocycle Variations

a) 1,2,3-Triazole Derivatives ()

Compounds such as 1-(3,4,5-trimethoxyphenyl)-5-(2,3-diamino-4-methoxyphenyl)-1,2,3-triazole (IC₅₀: 5.2 µM) and 1-(3,4,5-trimethoxyphenyl)-5-(3-amino-4-methoxyphenyl)-1,2,3-triazole (IC₅₀: 4.5 µM) inhibit tubulin polymerization, comparable to the reference compound CA-1 (IC₅₀: 3.5 µM) .

- Key difference : The triazole core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and rigidity compared to the oxazole scaffold. This may improve target affinity but reduce metabolic stability.

- Cytotoxicity : 1,4-disubstituted triazoles exhibit lower cytotoxicity than CA-4 analogs, suggesting heterocycle substitution patterns critically influence toxicity .

b) Pyrazolone Derivatives ()

Examples include 5-(3-hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one and 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one. These compounds, characterized by NMR and HR-MS, feature a pyrazolone ring fused with trimethoxyphenyl groups .

Substituent Effects

a) Trimethoxyphenyl vs. Fluorophenyl/Oxadiazole ()

5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (SY380137) replaces the trimethoxyphenyl group with a trifluorophenyl moiety and uses a 1,2,4-oxadiazole core.

- Electronic effects : Fluorine atoms are electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~1–2) versus the electron-donating methoxy groups (pKa ~3–4 for the target compound).

- Bioactivity : Fluorinated aromatic systems often enhance metabolic stability and membrane permeability, making this analog more suited for central nervous system targets .

b) Cyclohexylphenyl Substitution ()

5-(4-Cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid (C₁₆H₁₇NO₃) substitutes the trimethoxyphenyl group with a bulky cyclohexylphenyl unit.

- Physicochemical impact: The cyclohexyl group increases hydrophobicity (logP ~3.5 vs.

准备方法

Cyclization of α,β-Unsaturated Ketones with Hydroxylamine

One common route to isoxazole derivatives involves the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride in the presence of acid catalysts, typically in refluxing ethanol. This method allows the formation of the isoxazole ring by nucleophilic attack of hydroxylamine on the ketone, followed by cyclization and dehydration steps.

- Starting material: 3,4,5-trimethoxyacetophenone or related ketones.

- Reagents: Hydroxylamine hydrochloride, acetic acid.

- Solvent: Ethanol.

- Conditions: Reflux for several hours.

- Outcome: Formation of 5-(3,4,5-trimethoxyphenyl)-1,2-oxazole derivatives with carboxylic acid groups introduced by subsequent oxidation or functional group transformation steps.

Formylation and Subsequent Cyclization

An alternative approach involves formylation of ketones to yield hydroxymethyl derivatives, which then undergo cyclization with hydroxylamine to form the isoxazole ring.

Use of (Dimethylamino)methylidene Ketones and Microwave-Assisted Cyclization

Recent advances include the preparation of (dimethylamino)methylidene ketones from the corresponding ketones using reagents such as N,N-dimethylformamide dimethyl acetal (DMFDMA) or tert-butoxy bis(dimethylamino)methane (TBDMAM) in anhydrous DMF. These intermediates undergo microwave-assisted cyclization with hydroxylamine to yield the isoxazole carboxylic acid derivatives.

- Method A: Reaction of ketones with DMFDMA in DMF under microwave irradiation (50 W, max 100 °C, 100 psi).

- Method B: Reaction of ketones with TBDMAM under similar microwave conditions.

- Advantages: Shorter reaction times, higher yields (70–99%).

- Final step: Cyclization with hydroxylamine hydrochloride and acetic acid in refluxing ethanol to afford the target isoxazole carboxylic acids.

Representative Reaction Scheme and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formylation of ketone | Ethyl formate, potassium tert-butoxide, DMF | 60–90 | Hydroxymethyl intermediate formation |

| 2 | Cyclization with hydroxylamine | Hydroxylamine hydrochloride, acetic acid, reflux EtOH | 70–87 | Isoxazole ring formation |

| 3 | (Dimethylamino)methylidene ketone formation | DMFDMA or TBDMAM, DMF, microwave irradiation | 70–99 | Microwave-assisted synthesis step |

| 4 | Final cyclization | Hydroxylamine hydrochloride, acetic acid, reflux EtOH | 75–85 | Target compound formation |

Research Findings and Optimization Notes

- Microwave irradiation significantly accelerates the formation of key intermediates, improving overall synthetic efficiency and yield.

- The choice of reagent for the formation of (dimethylamino)methylidene ketones influences yield and purity; TBDMAM generally provides higher yields than DMFDMA.

- The presence of the 3,4,5-trimethoxyphenyl group enhances the biological activity of the final compound, making these synthetic routes valuable for medicinal chemistry applications.

- Purification is typically achieved by recrystallization or chromatographic methods, with melting points and spectral data (IR, NMR) confirming structure and purity.

Summary Table of Key Synthetic Parameters

| Parameter | Method A (DMFDMA) | Method B (TBDMAM) |

|---|---|---|

| Solvent | Anhydrous DMF | Anhydrous DMF |

| Reagent | DMFDMA (1.4 mmol) | TBDMAM (2 mmol) |

| Reaction Conditions | Microwave, 50 W, 100 °C, 100 psi | Microwave, 50 W, 100 °C, 100 psi |

| Reaction Time | Until completion (TLC monitored) | Until completion (TLC monitored) |

| Yield of (Dimethylamino)methylidene ketones | 70–87% | 92–99% |

| Subsequent cyclization yield | 75–85% | 75–85% |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, and how can yield be improved?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or coupling reactions. For example, coupling 3,4,5-trimethoxyphenyl precursors with oxazole-carboxylic acid intermediates under palladium catalysis (e.g., Suzuki-Miyaura coupling) in anhydrous tetrahydrofuran (THF) at 60–80°C . Yield optimization requires precise stoichiometric ratios (1:1.2 for aryl halide to boronic acid), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Impurities often arise from incomplete deprotection of methoxy groups; trifluoroacetic acid (TFA) can assist in cleavage .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₅NO₆: 294.0974) and ¹H/¹³C NMR to verify substituent positions. For example, the oxazole proton appears at δ 8.2–8.5 ppm, while the trimethoxyphenyl group shows singlet aromatic protons (δ 6.7–7.0 ppm) and methoxy signals at δ 3.8–3.9 ppm . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Q. How should stability and storage conditions be managed to prevent degradation?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (argon) at –20°C. Stability tests in DMSO or methanol (1–10 mM) show <5% degradation over 30 days when protected from UV light. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the oxazole ring .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use density functional theory (DFT) calculations (B3LYP/6-31G* basis set) with implicit solvent models (e.g., PCM for DMSO) to simulate NMR shifts. Compare experimental NOESY/ROESY data to identify dominant conformers. For example, torsional strain in the oxazole-phenyl linkage may shift predicted vs. observed δ values by 0.1–0.3 ppm .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

- Methodological Answer : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing substituents (e.g., nitro, fluoro) to assess anti-proliferative activity against cancer cell lines (e.g., MCF-7). Alternatively, esterify the carboxylic acid to improve membrane permeability. Bioactivity assays (MTT, IC₅₀) paired with molecular docking (e.g., Autodock Vina) reveal interactions with tubulin or kinase targets .

Q. What experimental designs mitigate regioselectivity challenges during electrophilic substitution?

- Methodological Answer : The electron-rich 3,4,5-trimethoxyphenyl group directs electrophiles (e.g., nitronium ion) to the oxazole’s 5-position. Use Lewis acids (BF₃·Et₂O) to enhance regioselectivity in nitration. Monitor reaction progress via TLC and isolate isomers using preparative HPLC. Confirmation requires X-ray crystallography or 2D NMR (HSQC, HMBC) .

Q. How are metabolic pathways and metabolite identification studied for this compound?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C, and analyze metabolites via LC-MS/MS. Phase I metabolites often involve demethylation of methoxy groups (m/z +16) or oxidation of the oxazole ring. Use stable isotope labeling (¹³C-carboxylic acid) to track fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。